

Quantitative Proteomics of Lysine 2-Hydroxyisobutyrylation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to the epsilon-amino group of a lysine residue.^{[1][2][3][4][5][6]} This modification is distinct from other known lysine acylations and has emerged as a crucial regulator of various cellular processes, including gene transcription, cell metabolism, and signal transduction.^{[1][2][4]} The study of Khib has been significantly advanced by quantitative proteomics, enabling the identification and quantification of thousands of Khib sites on numerous proteins.^{[5][7][8][9]} This technology is pivotal for understanding the functional roles of Khib in both physiological and pathological states, offering new avenues for biomarker discovery and drug development.^{[10][11][12]}

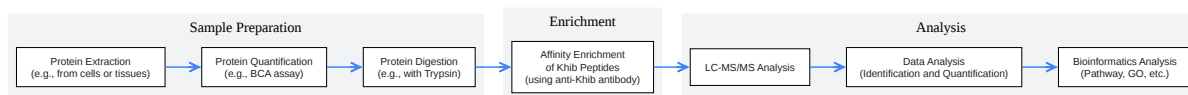
Applications in Research and Drug Development

Quantitative Khib proteomics offers a powerful platform to investigate the molecular underpinnings of various biological phenomena and diseases.

- **Elucidating Cellular Metabolism:** Khib has been shown to be extensively involved in metabolic pathways. For instance, the enzyme p300 acts as a lysine 2-hydroxyisobutyryltransferase that regulates glycolysis by modifying key glycolytic enzymes like ENO1.[\[1\]](#)[\[13\]](#) Quantitative proteomics can uncover how Khib levels on metabolic enzymes change in response to different nutritional cues or disease states, providing insights into metabolic reprogramming.[\[2\]](#)[\[13\]](#)
- **Understanding Disease Mechanisms:** Aberrant Khib has been implicated in various diseases. In oral squamous cell carcinoma, numerous proteins involved in the actin cytoskeleton regulatory pathway exhibit altered Khib levels.[\[7\]](#) Similarly, studies on IgA nephropathy have identified significant changes in the Khib proteome, particularly in pathways like IL-17 signaling.[\[14\]](#)[\[15\]](#) These findings highlight the potential of Khib as a therapeutic target and a source of disease biomarkers.
- **Investigating Signaling Pathways:** Khib plays a role in diverse signaling cascades. For example, in cotton, Khib and lysine succinylation in chloroplasts are involved in modulating photosynthesis and immunity through the salicylic acid (SA) signaling pathway.[\[16\]](#) Quantitative proteomics allows for the detailed mapping of these modifications within signaling networks, revealing how cellular communication is regulated.
- **Epigenetics and Gene Regulation:** Initially discovered on histones, Khib is recognized as an important epigenetic mark associated with active gene transcription.[\[2\]](#)[\[13\]](#) The writer and eraser enzymes for Khib, such as Tip60 (writer) and HDAC2/3 (erasers), control the levels of this modification on histones and other proteins, thereby influencing gene expression.[\[1\]](#)

Experimental Workflow for Quantitative Khib Proteomics

The following diagram illustrates a typical workflow for a quantitative Khib proteomics experiment.



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A typical workflow for quantitative Khib proteomics.

Detailed Experimental Protocols

I. Protein Extraction and Digestion

- Cell Lysis and Protein Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors).
 - Sonicate the lysate to shear DNA and reduce viscosity.
 - Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of the extract using a standard method like the bicinchoninic acid (BCA) assay.
- Protein Reduction, Alkylation, and Digestion:
 - Reduce the protein extract with dithiothreitol (DTT) at a final concentration of 5 mM for 30 minutes at 56°C.
 - Alkylate with iodoacetamide (IAM) at a final concentration of 11 mM for 15 minutes at room temperature in the dark.

- Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.
- Digest the proteins with trypsin (e.g., at a 1:50 trypsin-to-protein mass ratio) overnight at 37°C.

II. Khib Peptide Enrichment

- Peptide Desalting:
 - Acidify the digested peptide solution with trifluoroacetic acid (TFA) to pH < 3.
 - Desalt the peptides using a solid-phase extraction (SPE) cartridge (e.g., C18).
 - Elute the peptides and dry them under vacuum.
- Affinity Enrichment:
 - Resuspend the dried peptides in a binding buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).
 - Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.
 - Wash the beads several times with the binding buffer and then with water to remove non-specifically bound peptides.[\[3\]](#)
 - Elute the enriched Khib peptides from the beads using an acidic solution (e.g., 0.1% TFA).[\[3\]](#)

III. LC-MS/MS Analysis

- Peptide Separation:
 - Desalt the eluted Khib peptides using a C18 ZipTip.
 - Separate the peptides using a reversed-phase analytical column on a high-performance liquid chromatography (HPLC) system. A gradient of acetonitrile in 0.1% formic acid is

typically used for elution.

- Mass Spectrometry:
 - Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive™ Plus).[9]
 - Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

IV. Data Analysis

- Database Searching:
 - Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer.
 - Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides.
 - Specify carbamidomethylation on cysteine as a fixed modification and oxidation on methionine, N-terminal acetylation, and 2-hydroxyisobutyrylation on lysine as variable modifications.[1][8]
- Quantification:
 - For label-free quantification, the intensity of the precursor ions for each peptide is used to determine its relative abundance across different samples.
 - For label-based quantification (e.g., SILAC), the ratio of the intensities of the heavy and light labeled peptides is calculated.[1]
- Bioinformatics Analysis:
 - Perform functional annotation and enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the identified and quantified Khib-modified proteins to understand their biological significance.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, showcasing the impact of Khib on different biological processes.

Table 1: Tip60-Mediated Upregulation of Khib Sites in HEK293 Cells

Protein	Khib Site	Fold Change (Tip60 OE / WT)	Biological Process
H2AFV	K35	>2	Chromatin organization
RPLP0	K117	>2	Translation
EEF1A1	K225	>2	Translation elongation
HNRNPA1	K298	>2	mRNA processing
...

Data adapted from a study on the Khib proteome mediated by Tip60 overexpression (OE) versus wild-type (WT) cells.[\[1\]](#)

Table 2: Differentially Regulated Khib Proteins in Oral Squamous Cell Carcinoma (OSCC)

Protein	Regulation in OSCC	Associated Pathway
ACTN1	Upregulated Khib	Actin Cytoskeleton
VIM	Upregulated Khib	Actin Cytoskeleton
FLNA	Upregulated Khib	Actin Cytoskeleton
MYH9	Upregulated Khib	Actin Cytoskeleton
...

Data from a study identifying altered Khib on proteins in OSCC, highlighting the enrichment in the actin cytoskeleton pathway.[\[7\]](#)

Table 3: p300-Mediated Khib on Glycolytic Enzymes

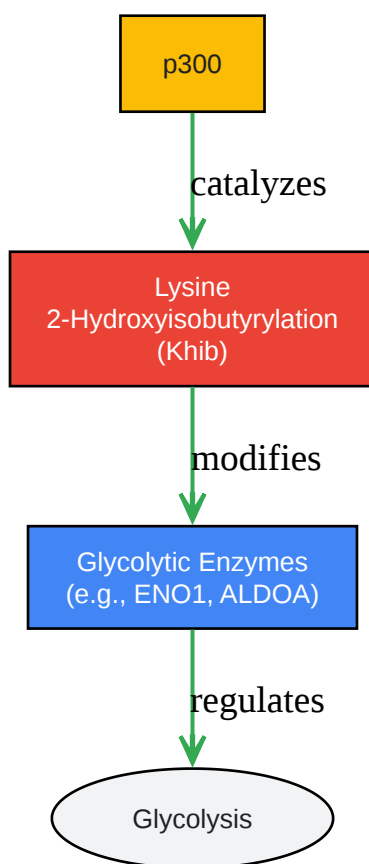
Protein	Khib Site	Function in Glycolysis
ENO1	K343	Catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate
ALDOA	Multiple	Catalyzes the cleavage of fructose-1,6-bisphosphate
PGK1	Multiple	Catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate
TPI1	Multiple	Catalyzes the isomerization of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate
...

A selection of glycolytic enzymes targeted by p300 for Khib, indicating a regulatory role in glucose metabolism.[\[13\]](#)

Signaling Pathways Regulated by Khib

Glycolysis Regulation by p300-mediated Khib

p300, a known lysine acetyltransferase, also functions as a lysine 2-hydroxyisobutyryltransferase. It specifically modifies key enzymes in the glycolysis pathway, thereby regulating cellular glucose metabolism.[\[13\]](#)

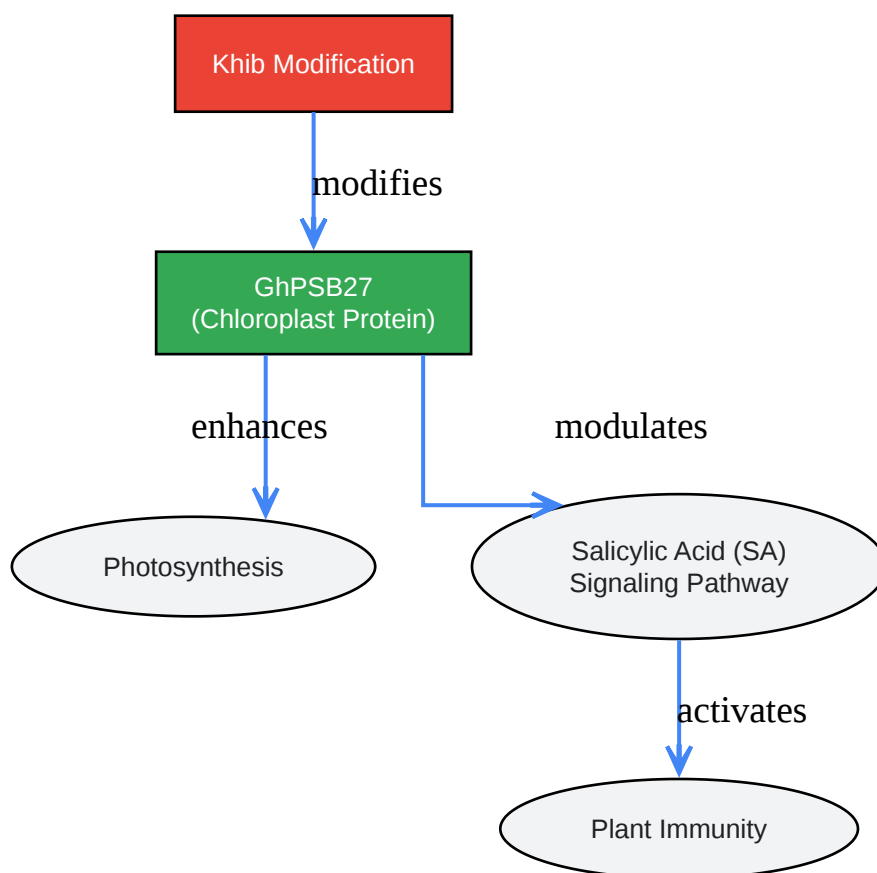


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p300-mediated Khib of glycolytic enzymes.

Khib in Plant Immunity and Photosynthesis

In plants, Khib and other acylations on chloroplast proteins, such as GhPSB27, play a role in balancing growth and defense by modulating photosynthesis and the salicylic acid (SA) signaling pathway, which is crucial for plant immunity.[16]



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